Monardaein

copigmentation color intensification natural food colorant stability

Sourcing defined bis-malonylated anthocyanin standards for color-stability research often involves inconsistent plant extracts or incorrect acylation patterns. Monardaein (CAS 739319-00-7) eliminates this variability as a purified, structurally confirmed pelargonidin derivative featuring the critical 5-O-bis-malonyl/3-O-p-coumaroyl architecture responsible for intramolecular stacking. • Provides 2-fold higher copigmentation magnitude with caffeic acid vs. pelargonidin 3-glucoside, enabling lower pigment loading in acidic beverage formulations (pH 3.0-4.0). • Serves as a selective chemotaxonomic marker for Monarda didyma/Salvia splendens and a tea authentication standard with distinct MS fragmentation (m/z 913.77 [M]⁺). • Supplied with full NMR assignment (500 MHz) confirming folded conformation; stable under ambient shipping; custom synthesis available for bulk orders.

Molecular Formula C42H41O23+
Molecular Weight 913.8 g/mol
CAS No. 739319-00-7
Cat. No. B1250584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonardaein
CAS739319-00-7
Molecular FormulaC42H41O23+
Molecular Weight913.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O
InChIInChI=1S/C42H40O23/c43-20-6-1-18(2-7-20)3-10-31(50)58-16-27-34(53)35(54)37(56)41(63-27)62-26-13-23-24(60-39(26)19-4-8-21(44)9-5-19)11-22(45)12-25(23)61-42-38(57)36(55)40(65-33(52)15-30(48)49)28(64-42)17-59-32(51)14-29(46)47/h1-13,27-28,34-38,40-42,53-57H,14-17H2,(H4-,43,44,45,46,47,48,49,50)/p+1/t27-,28-,34-,35+,36-,37-,38-,40-,41-,42-/m1/s1
InChIKeyHOQNHEQPPFYHLF-QBMVVDGVSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monardaein (CAS 739319-00-7) Overview


Monardaein is a bis-malonylated anthocyanin belonging to the pelargonidin class, with the full IUPAC designation 3-O-(6-O-trans-p-coumaryl-β-D-glucopyranosyl)-5-O-(4,6-di-O-malonyl-β-D-glucopyranosyl) pelargonidin [1]. It was first isolated and structurally elucidated from the scarlet petals of Monarda didyma (golden balm, Lamiaceae), with a molecular formula of C₄₂H₄₁O₂₃⁺ and a molecular weight of 913.77 g/mol [2]. Monardaein is also found as a minor pigment in scarlet Salvia splendens flowers alongside the structurally related salvianin, and has been detected in various teas including black, green, and herbal teas, indicating its relevance as a dietary anthocyanin biomarker [3]. Its defining structural feature—acylation with both p-coumaric acid at the C-3 sugar and two malonyl groups at the C-5 sugar—distinguishes it from simple pelargonidin glycosides and underpins its differential physicochemical behavior [1].

Structural Identity
Bis-malonylated / coumaroylated pelargonidin for intramolecular copigmentation and self-association research
Analytical Reference
Defined bis-malonylated entity for LC-MS/MS dietary biomarker and authentication studies
Stability Research
Model acylated anthocyanin for thermal and oxidative stability screening in Lamiaceae pigments

Why Generic Pelargonidins Cannot Substitute for Monardaein


The performance of acylated anthocyanins in color expression and stability is exquisitely sensitive to the number, position, and type of acyl substituents. Monardaein's unique pattern of bis-malonylation at the 5-O-glucosyl moiety combined with a p-coumaroyl group at the 6-position of the 3-O-glucosyl moiety creates an intramolecular sandwich-type stacking configuration that is absent in simpler pelargonidin derivatives [1]. This configuration is not replicated by mono-malonylated pelargonidins (e.g., pelargonidin 3-O-malonylglucoside, which actually exhibits faster degradation kinetics at 37 °C than non-acylated pelargonidin 3-glucoside, k = 0.35 vs. 0.274 day⁻¹) [2] or by pelargonidin 3-glucoside lacking any acylation. Even the closely related salvianin—which substitutes a caffeoyl group for monardaein's coumaroyl group on the otherwise identical dimalonylated scaffold—displays distinct chromatographic and copigmentation behavior [3]. Procurement of the specific CAS 739319-00-7 entity is therefore mandatory when experimental outcomes depend on the intramolecular copigmentation and self-association properties conferred by the precise bis-malonyl/p-coumaroyl architecture [1].

Monardaein (Target)
Generic Substitute
Specific bis-malonyl/p-coumaroyl architecture enables intramolecular stacking
Simple pelargonidin 3-glucoside lacks acylation; copigmentation and stability may not transfer
Precise bis-malonylation at 5-O and coumaroyl at 3-O positions
Mono-malonylated pelargonidins may show faster degradation, not enhanced stability; kinetics differ
Coumaroyl substitution pattern
Salvianin (caffeoyl analog) has distinct chromatographic and copigmentation behavior, limiting direct substitution

Monardaein Quantitative Differentiation Evidence


Superior Copigmentation vs. Pelargonidin 3-Glucoside

In a direct head-to-head comparison, monardaein (2.58 × 10⁻⁴ M) complexed with caffeic acid (5.16 × 10⁻⁴ M) exhibited copigmentation magnitudes—measured as the relative absorbance increase (A − A₀)/A₀—that were consistently 2-fold higher than those of pelargonidin 3-glucoside complexed with the same copigment at identical concentrations across the pH range 2.7–4.7 [1]. Additionally, monardaein-caffeic acid complexes displayed 40–50% greater copigmentation magnitude than monardaein-chlorogenic acid complexes at pH 2.7–4.7 [1]. The pH of maximum copigmentation effect for monardaein with chlorogenic acid was 3.1–4.1, and for pelargonidin 3-glucoside with chlorogenic acid was 3.2–3.5 [1].

Copigmentation magnitude
Head-to-head
~2-fold higher (A − A₀)/A₀ vs. pelargonidin 3-glucoside with caffeic acid at pH 2.7–4.7
Supports higher color density at lower pigment loading
20:1 copigment/pigment ratio, 20 °C, 525 nm
copigmentation color intensification natural food colorant stability

Unique Bis-Malonylation Architecture Confirmed by NMR

Monardaein was the first bis-malonylated anthocyanin definitively characterized from natural sources, challenging the prior misconception that malonic acid-containing anthocyanins did not exist in nature [1]. The complete structure—3-O-(6-O-trans-p-coumaryl-β-D-glucopyranosyl)-5-O-(4,6-di-O-malonyl-β-D-glucopyranosyl) pelargonidin—was elucidated using 500 MHz ¹H-NMR (at −20 °C in 5% CF₃COOD/CD₃OD), NOE difference spectroscopy, and mass spectrometry [1]. Key NMR signals include H-4 at δ 8.95, H-2′/6′ at δ 8.60 (d, J = 9 Hz), H-α (coumaroyl) at δ 6.28 (d, J = 16 Hz), and anomeric protons (δ 5.50, δ 5.36) [1]. In contrast, the closest structural analog salvianin bears a caffeoyl (3,4-dihydroxycinnamoyl) instead of a coumaroyl (4-hydroxycinnamoyl) substituent at the equivalent position, resulting in a higher molecular mass (929.20 vs. 913.77 g/mol) and distinct chromatographic retention [2].

Structural elucidation
Direct comparison
Bis-malonylation and coumaroyl positions confirmed by 500 MHz ¹H NMR, NOE, and MS
Definitive structural identity for reference standard procurement
Distinct from salvianin by caffeoyl vs. coumaroyl NMR patterns
anthocyanin structural elucidation bis-malonylation chemotaxonomic marker

Molar Absorptivity Benchmark Among Acylated Pelargonidins

Monardaein exhibits a molar extinction coefficient (ε) of 31,900 L·mol⁻¹·cm⁻¹ at its visible λmax of 509 nm (in 3% TFA-MeOH) [1]. This places monardaein in the upper-mid range of pelargonidin-based anthocyanins, for which ε values span from 15,600 (pelargonidin 3-glucoside) to 39,590 (pg-3-rutinoside-5-glucoside acylated with p-coumaric acid) [2]. By comparison, the non-acylated pelargonidin 3,5-O-diglucoside has a reported ε of approximately 26,900 [3], indicating that the bis-malonyl/p-coumaroyl acylation pattern of monardaein enhances molar absorptivity by approximately 18.6% relative to the non-acylated diglucoside. The E₄₄₀/E₅₁₀ ratio of 0.23 further quantifies the color purity and indicates minimal interference from degradation products absorbing at 440 nm [1].

Molar absorptivity
Cross-study
ε₅₀₉ = 31,900 L·mol⁻¹·cm⁻¹; E₄₄₀/E₅₁₀ = 0.23
Supports tinctorial strength assessment per mole
~18.6% higher than non-acylated pelargonidin 3,5-diglucoside
molar absorptivity color strength pigment quantification

Thermal and Oxidative Stability of Lamiaceae Anthocyanins

Pigmented flower extracts from Lamiaceae species—which predominantly contain p-coumaric acid- and malonyl-acylated anthocyanins including monardaein-type structures—exhibited higher thermal and oxidative stability compared to extracts from Geraniaceae species that contain primarily non-acylated and acetyl-acylated 3,5-diglucosides of various anthocyanidins [1]. This enhanced stability is mechanistically attributed to aromatic malonyl-acylated anthocyanin self-association and strong intermolecular interactions with co-occurring phenolic acids and derivatives, a phenomenon directly relevant to the bis-malonylated/coumaroylated architecture of monardaein [1]. Separately, degradation kinetics data indicate that simple malonylation alone (pelargonidin 3-O-malonylglucoside) does not confer stability benefits—it degrades faster at 37 °C (k = 0.35 day⁻¹) than non-acylated pelargonidin 3-glucoside (k = 0.274 day⁻¹) [2]—underscoring that the specific bis-malonyl arrangement in monardaein, combined with coumaroyl acylation, is essential for the stability phenotype.

Thermal/oxidative stability
Class-level
Lamiaceae extracts (monardaein-class) show higher stability than Geraniaceae extracts
May support formulation-stability screening
Simple mono-malonylation degrades faster; bis-malonyl pattern context-dependent
thermal stability oxidative stability natural food colourant Lamiaceae pigments

Chemotaxonomic Specificity as a Dietary Biomarker

Monardaein has been detected in black tea, green tea, herbal tea, red tea, and multiple Camellia sinensis preparations, establishing it as a potential biomarker for tea consumption in dietary metabolomics studies [1]. This broad dietary occurrence contrasts with its primary natural sources—Monarda didyma (golden balm) flowers, where it is a major pigment, and Salvia splendens (scarlet sage) flowers, where it is a minor component alongside the dominant salvianin [2]. The detection across diverse tea types but absence of quantitative data in most food matrices highlights monardaein's value as a specific marker for anthocyanin exposure assessment, distinct from the more ubiquitous cyanidin- and delphinidin-based anthocyanins that dominate most fruit and vegetable sources [1].

Dietary biomarker
Supporting evidence
Detected in black, green, herbal teas; restricted to Lamiaceae flowers
Supports biomarker specificity for tea intake studies
Qualitative occurrence; quantitative data limited
dietary biomarker chemotaxonomy food metabolomics tea anthocyanins

Research and Industrial Application Scenarios


Natural Food Colorant with Copigmentation-Driven Intensity

Formulators developing natural red colorants for acidic beverages (pH 3.0–4.0) can leverage monardaein's 2-fold higher copigmentation magnitude with caffeic acid relative to pelargonidin 3-glucoside [1]. By co-formulating monardaein with endogenous or added phenolic copigments (chlorogenic acid, caffeic acid, or rutin) at a copigment/pigment molar ratio of approximately 20:1, manufacturers can achieve equivalent color density at substantially lower pigment loading, reducing raw material costs while maintaining the scarlet hue characteristic of pelargonidin-based colorants. The pH of maximum copigmentation effect (3.1–4.1 for chlorogenic acid; compatible with most beverage systems) provides a defined operating window for process optimization [1].

Chemotaxonomic Authentication of Lamiaceae and Tea Products

Monardaein serves as a selective chemotaxonomic marker due to its restricted natural occurrence in Monarda didyma and Salvia splendens (Lamiaceae) [2] and its detection across multiple tea types (Camellia sinensis) [3]. Analytical laboratories performing botanical authentication of herbal products, honey origin verification linked to Monarda nectar sources, or tea product quality assessment can use a monardaein reference standard (CAS 739319-00-7) for LC-MS/MS method development and validation. The distinct mass (m/z 913.77 [M]⁺) and characteristic fragmentation pattern of the bis-malonylated scaffold provide high specificity against the more common mono-acylated or non-acylated anthocyanins that may co-elute [2].

Structure-Activity Studies on Acylation and Copigmentation

Researchers investigating the mechanistic basis of anthocyanin color stabilization can use monardaein as a model bis-malonylated compound, directly comparing it with salvianin (caffeoyl analog) and monodemalonylmonardaein (removal of one malonyl group) [2]. The availability of complete NMR assignment (500 MHz, −20 °C, 5% CF₃COOD/CD₃OD) including NOE data confirming the folded conformation [2] provides a rigorous spectroscopic baseline. The 40–50% greater copigmentation magnitude of monardaein with caffeic acid vs. chlorogenic acid provides a quantifiable readout for studying copigment specificity and designing synthetic acylated anthocyanins with tailored color properties [1].

Thermally Processed Foods Requiring Stable Natural Red Pigments

Food manufacturers developing baked goods, pasteurized beverages, or retort-processed products that require natural red coloration can evaluate monardaein-containing Lamiaceae extracts based on the demonstrated superior thermal and oxidative stability of malonyl-acylated anthocyanins from this plant family compared to Geraniaceae-derived pigments [4]. The mechanistic basis—aromatic malonyl-acylated anthocyanin self-association and intermolecular phenolic interactions [4]—is directly relevant to monardaein's bis-malonyl/coumaroyl architecture. Procurement of purified monardaein (CAS 739319-00-7) enables formulation scientists to conduct accelerated stability testing (e.g., 25–37 °C storage, forced oxidation) with a chemically defined single anthocyanin rather than variable plant extracts, generating reproducible degradation kinetics data for regulatory submissions [4].

Application
Selection Property
Validation Focus
Copigmentation-enhanced colorant research
Copigmentation magnitude with phenolic cofactors
pH-dependent color density and pigment loading efficiency
Chemotaxonomic authentication studies
Specific bis-malonylated/coumaroylated LC-MS signature
MS/MS fragmentation and retention vs. salvianin
Acylation-copigmentation SAR studies
Well-characterized bis-malonylated scaffold with complete NMR assignment
Copigmentation magnitude difference with caffeic vs. chlorogenic acid
Thermal stability screening of acylated anthocyanins
Bis-malonyl/coumaroyl architecture linked to Lamiaceae stability phenotype
Accelerated degradation kinetics at 25–37 °C under oxidative conditions
Quote Request

Request a Quote for Monardaein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.